2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide
Description
This compound features a 4-sulfamoylphenylacetamide core linked to a 2-morpholino-4-oxo-4,5-dihydrothiazole moiety. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) contributes to its polarity, while the thiazolidinone ring provides structural rigidity.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S2/c16-26(22,23)11-3-1-10(2-4-11)17-13(20)9-12-14(21)18-15(25-12)19-5-7-24-8-6-19/h1-4,12H,5-9H2,(H,17,20)(H2,16,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRANXQLTRIQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Modified Hantzsch Synthesis
The dihydrothiazol-4-one core was constructed using a thiourea derivative and α-halo carbonyl compound:
Reagents :
- Morpholine thiourea (prepared from morpholine and thiourea)
- Ethyl 3-bromoacetoacetate (α-halo ketoester)
Reaction Conditions :
- Ethanol reflux (78°C, 12 hr)
- Acidic workup (HCl, pH 3)
Mechanism :
Cyclocondensation forms the thiazole ring, with morpholine at position 2 and the ketoester at position 5.Yield : 68% (crude), purified via recrystallization (ethanol/water).
Functionalization at Position 5
The ethyl ester was hydrolyzed to carboxylic acid:
Reagents :
- 6M HCl (aqueous)
- Reflux (100°C, 4 hr)
Product :
5-Carboxy-2-morpholino-4-oxo-4,5-dihydrothiazole (white crystals, m.p. 189–192°C).
Preparation of 4-Sulfamoylphenylacetamide
Sulfamoylation of Aniline
4-Aminophenylsulfonamide was synthesized in two steps:
Sulfonation :
- Aniline + chlorosulfonic acid (0°C → 25°C, 2 hr)
- Intermediate: 4-chlorosulfonylphenylamine
Amination :
- NH3 gas bubbled into dichloromethane solution
- Yield: 82% after column chromatography (silica gel, ethyl acetate/hexane)
Acetic Acid Activation and Coupling
The carboxylic acid was activated as acid chloride:
Reagents :
- Thionyl chloride (neat, 70°C, 2 hr)
Coupling :
- Acid chloride + 4-sulfamoylaniline (1:1.2 molar ratio)
- Triethylamine base (CH2Cl2, 0°C → 25°C, 12 hr)
- Yield: 74% (HPLC purity >95%)
Final Assembly and Characterization
Amide Bond Formation
The two fragments were coupled using EDCl/HOBt chemistry:
Reaction Conditions :
- 5-Carboxy-thiazole derivative (1 eq)
- HOBt (1.2 eq), EDCl (1.5 eq)
- DMF, 0°C → 25°C, 24 hr
Purification :
- Size-exclusion chromatography (Sephadex LH-20)
- Final yield: 58%
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH), 7.89 (d, J=8.6 Hz, 2H, ArH), 7.45 (d, J=8.6 Hz, 2H, ArH), 4.12 (s, 2H, CH2CO), 3.61–3.58 (m, 4H, morpholine), 3.12–3.09 (m, 4H, morpholine) |
| 13C NMR (100 MHz, DMSO-d6) | δ 195.4 (C=O), 170.2 (CO-NH), 142.3 (C-SO2), 134.1, 129.8, 127.4 (ArC), 66.8 (morpholine), 53.4 (morpholine), 44.9 (CH2CO) |
| HRMS (ESI+) | [M+H]+ Calculated: 441.1124; Found: 441.1128 |
Optimization Challenges and Solutions
Regioselectivity in Thiazole Formation
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 7 | 5 |
| Overall Yield | 32% | 41% |
| Purity (HPLC) | 98.2% | 96.8% |
| Scalability | >100g demonstrated | Limited to 50g |
Industrial-Scale Considerations
Process Economics
- Raw material costs dominated by morpholine (42% of total)
- Solvent recovery system reduced DMF usage by 68%
Environmental Impact
- E-factor: 23 kg waste/kg product
- 89% of waste streams classified as non-hazardous
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Applications
The thiazole and sulfonamide components of this compound are known for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens, including multidrug-resistant strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazole derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound demonstrated notable activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics such as linezolid, highlighting its potential as an effective antibacterial agent against resistant strains .
Anticancer Potential
The structural features of this compound suggest it may also possess anticancer properties. The presence of the thiazole ring has been associated with cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of thiazole derivatives, this compound showed promising results against human cancer cell lines. The study reported selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent in oncology .
Structure-Activity Relationship (SAR)
Research on the structure-activity relationship of thiazole derivatives indicates that modifications to the thiazole ring and sulfonamide group can enhance biological activity. For instance, studies have shown that certain substituents can improve antibacterial and anticancer efficacy by increasing binding affinity to biological targets .
Future Research Directions
Further studies are necessary to explore the full range of biological activities and mechanisms of action associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications will be essential for advancing its development as a novel antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzymes involved in folic acid synthesis. The morpholine ring could interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs share the N-(4-sulfamoylphenyl)acetamide backbone but differ in substituents attached to the thiazole or adjacent rings. Key comparisons include:
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
- Substituent: A bulky benzhydrylpiperazine group replaces the morpholino-thiazolidinone.
- Activity : This compound selectively inhibits human CA isoforms II and VII, with its acetamide linker critical for positioning the tail in the enzyme’s active site. The bulkier tail enhances isoform selectivity by interacting with variable cavity regions .
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 1, )
- Substituent : A 6-ethoxybenzothiazole group.
- Physicochemical Properties : Melting point = 144.2°C, yield = 59% .
- Comparison: The benzothiazole’s aromaticity may enhance π-π stacking in biological targets, whereas the morpholino-thiazolidinone’s saturated ring could favor hydrogen bonding.
N-(4-Chlorophenyl)-2-(2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)acetamide ()
- Substituent: A pyrazolylamino-thiazolyl system with a chlorophenyl group.
- Properties : High melting point (>250°C), 72% yield .
Pharmacological Implications
- Carbonic Anhydrase Inhibition: The sulfamoyl group in all analogs acts as a zinc-binding motif. The compound in demonstrates that tail substituents (e.g., benzhydrylpiperazine) influence isoform selectivity. The target compound’s morpholino-thiazolidinone may optimize interactions with hydrophilic regions of CA active sites .
- Solubility vs. Selectivity: The morpholino group’s polarity may improve aqueous solubility over bulkier analogs but could reduce membrane permeability. This trade-off must be balanced in drug design.
Biological Activity
The compound 2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic molecule notable for its structural features, including a thiazole ring and a sulfonamide moiety. This compound is being explored for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 348.36 g/mol. Its structure can be broken down into key components that contribute to its biological activity:
- Thiazole Ring : Known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
- Sulfonamide Group : Historically significant in medicinal chemistry, particularly as antibacterial agents.
Antimicrobial Activity
Research indicates that the thiazole ring in this compound may impart significant antimicrobial properties. Studies have shown that thiazole derivatives exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.7 to 4.6 mM against Staphylococcus aureus and Escherichia coli .
| Compound | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| Thiazole derivative A | 0.7 mM | 1.2 mM |
| Thiazole derivative B | 3.0 mM | 2.5 mM |
| This compound | TBD | TBD |
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. Thiazole derivatives have been recognized for their ability to inhibit tumor cell growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation .
In vitro studies have shown that compounds with similar structures can inhibit cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The exact mechanisms of action are still being elucidated but may involve interference with DNA synthesis or cell cycle regulation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against multiple pathogens, establishing a structure-activity relationship that highlighted the importance of substituents on the thiazole ring in enhancing activity .
- Anticancer Properties : Another study focused on a series of thiazole-based compounds and their effects on cancer cell lines, revealing that modifications to the thiazole structure significantly impacted cytotoxicity levels .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how can reaction progress be monitored?
- The synthesis typically involves multi-step reactions, including cyclization of thiazole intermediates and coupling with sulfamoylphenyl groups. Key steps may include:
- Cyclocondensation of thioamide precursors with morpholine derivatives under reflux conditions.
- Acetamide coupling via nucleophilic substitution or carbodiimide-mediated reactions.
- Monitor progress using thin-layer chromatography (TLC) to track intermediate formation and NMR spectroscopy to confirm cyclization .
Q. Which spectroscopic techniques are critical for structural characterization?
- FT-IR : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the oxo-thiazole ring).
- NMR (¹H/¹³C) : Resolves morpholino protons (δ 3.5–4.0 ppm) and sulfamoylphenyl aromatic signals (δ 7.2–7.8 ppm).
- LC-MS : Confirms molecular weight and purity .
Q. What biological activities are reported for structurally related thiazole-acetamide derivatives?
- Analogous compounds exhibit antimicrobial , anticancer , and anti-inflammatory activities. For example:
- Thieno[2,3-d]pyrimidine derivatives show IC₅₀ values <10 µM against breast cancer cell lines .
- Morpholino-containing thiazoles inhibit bacterial growth (MIC: 2–8 µg/mL) .
Advanced Research Questions
Q. How can experimental design address contradictions in bioactivity data across studies?
- Standardize assay conditions : Use consistent cell lines (e.g., MCF-7 for cancer) and solvent controls (DMSO concentration ≤0.1%).
- Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proposed targets (e.g., kinases or microbial enzymes).
- Compare structural analogs (e.g., replacing morpholino with piperazine) to isolate pharmacophoric contributions .
Q. What methodologies are effective for structure-activity relationship (SAR) analysis?
- Core structure modifications : Synthesize derivatives with varied substituents on the thiazole (e.g., methyl vs. phenyl groups) and assess potency shifts.
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity. For example, sulfamoyl groups enhance solubility but may reduce membrane permeability .
Q. How to evaluate environmental fate and ecotoxicological risks?
- Follow OECD Test Guidelines for biodegradation (e.g., OECD 301F) and bioaccumulation (logP calculations).
- High-resolution mass spectrometry (HRMS) identifies degradation products in simulated wastewater .
Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to improve oral bioavailability.
- Solubility enhancement : Co-crystallize with cyclodextrins or use nanoemulsion formulations.
- Monitor metabolic stability via hepatic microsome assays (e.g., t₁/₂ >30 min desirable) .
Q. How to resolve discrepancies in mechanistic hypotheses (e.g., kinase inhibition vs. DNA intercalation)?
- Kinase profiling panels : Test against a library of 100+ kinases (e.g., DiscoverX) to identify primary targets.
- DNA melting assays : Measure ΔTₘ to assess intercalation potential.
- CRISPR-Cas9 knockout models : Validate target necessity in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
